N-Piperacillinyl Ampicillin-d5
Description
N-Piperacillinyl Ampicillin-d5 is a deuterium-labeled compound structurally derived from the β-lactam antibiotic ampicillin, modified with a piperacillin moiety. Its IUPAC name, (2S,5R,6R)-6-[[(2R)-2-[[(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, reflects its dual β-lactam structure and deuterium substitution . Primarily used as an internal standard in analytical chemistry, it enables precise quantification of ampicillin and piperacillin in complex matrices (e.g., environmental water, biological samples) via ultra-high-performance liquid chromatography–mass spectrometry (UHPLC-MS) .
Properties
Molecular Formula |
C₃₉H₃₉D₅N₈O₁₀S₂ |
|---|---|
Molecular Weight |
853.98 |
Synonyms |
[2S-[2α[S*(2R*,5S*,6S*)],5α,6β(S*)]]-6-[[[[[6-[[[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-yl]carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Structure and Isotopic Labeling
Pharmacokinetics and Stability
- Deuterated Compounds: Ampicillin-d5 and piperacillin-d5 are chemically stable under recommended storage conditions (−20°C), with shelf lives exceeding 12 months in solution . Non-deuterated ampicillin and piperacillin degrade faster under similar conditions due to β-lactam ring susceptibility to hydrolysis .
- Pharmacokinetic Studies : Ampicillin-d5 enables accurate measurement of ampicillin’s tissue penetration (e.g., bone and plasma) in pharmacokinetic models, showing a terminal half-life (t₁/₂) of ~1.3 hours in humans . Piperacillin, when combined with tazobactam, demonstrates distinct pharmacokinetics (e.g., higher tissue distribution) but lacks deuterated analogs for comparative studies in the evidence .
Key Research Findings
Environmental Monitoring : Ampicillin-d5 is critical for quantifying ampicillin residues in water samples, achieving recovery rates >90% when paired with citrate buffer and EDTA .
Personalized Medicine: Deuterated standards like ampicillin-d5 support precision dosing in immunocompromised patients, reducing toxicity risks .
Regulatory Compliance : Strict guidelines (e.g., EMA SANTE/11813/2017) mandate deuterated internal standards for antibiotic residue analysis, ensuring data reliability .
Q & A
Q. What are the established methods for synthesizing and characterizing N-Piperacillinyl Ampicillin-d5?
- Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions (e.g., aromatic rings or side chains) via hydrogen-deuterium exchange or deuterated precursors. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium placement and high-resolution mass spectrometry (HR-MS) for molecular weight validation. Purity is assessed using reversed-phase HPLC with UV detection, as outlined in pharmacopeial standards . For structural elucidation, tandem MS and infrared (IR) spectroscopy are recommended to verify β-lactam ring integrity and side-chain modifications .
Q. Which analytical techniques are critical for ensuring the purity and stability of this compound in experimental settings?
- Methodological Answer :
- HPLC-UV/Vis : Quantifies impurities and degradation products under accelerated stability conditions (e.g., pH, temperature variations) .
- LC-MS/MS : Detects trace-level contaminants and isotopic purity, ensuring ≥98% deuterium enrichment .
- Karl Fischer titration : Monitors residual water content, critical for hygroscopic deuterated compounds .
Stability studies should follow ICH guidelines, with data reported as mean ± SD across triplicate trials .
Q. How does the deuterium labeling in this compound influence its bioactivity compared to the non-deuterated form?
- Methodological Answer : Comparative bioactivity assays (e.g., minimum inhibitory concentration (MIC) tests against Escherichia coli or Staphylococcus aureus) are essential. Deuterium’s kinetic isotope effect may alter metabolic stability, requiring time-kill curve analyses to assess bactericidal kinetics. Use non-deuterated Ampicillin as a control, and validate results via log-phase growth inhibition assays .
Advanced Research Questions
Q. What experimental designs are optimal for studying the pharmacokinetic (PK) profile of this compound in preclinical models?
- Methodological Answer :
- In vivo PK studies : Administer deuterated and non-deuterated forms to rodents via IV/oral routes. Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours post-dose. Use LC-MS/MS to quantify drug concentrations and calculate AUC, Cmax, and t1/2. Apply compartmental modeling to compare absorption/deuterium effects .
- Tissue distribution : Employ autoradiography or whole-body imaging if radiolabeled analogs are available .
Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design robustness studies. For example:
- Controlled degradation studies : Expose the compound to oxidative (H2O2), thermal (40°C), and photolytic (UV light) stress. Analyze degradation products via HR-MS and NMR to identify structural vulnerabilities .
- Statistical reconciliation : Use ANOVA to compare batch-to-batch variability, and apply QbD (Quality by Design) principles to optimize storage protocols .
Q. What strategies validate the isotopic fidelity of this compound in metabolic tracing studies?
- Methodological Answer :
- Isotope ratio mass spectrometry (IRMS) : Quantifies <sup>2</sup>H/<sup>1</sup>H ratios in excreted metabolites (e.g., penicilloic acid derivatives) .
- In vitro metabolism assays : Incubate with liver microsomes and use deuterium-specific fragment ions in MS/MS to track metabolic pathways .
Data Presentation and Compliance
Q. How should researchers report synthesis and characterization data for this compound in compliance with journal guidelines?
- Methodological Answer : Follow ICMJE and IUPAC standards:
- Tables : Include retention times (HPLC), δ values (NMR), and m/z ratios (MS) with error margins .
- Figures : Provide chromatograms with baseline resolution and NMR spectra annotated with coupling constants .
- Ethical reporting : Disclose deuterium source (e.g., D2O, deuterated solvents) and synthesis yields to ensure reproducibility .
Comparative and Mechanistic Studies
Q. What in vitro models best elucidate the mechanism of action of this compound against β-lactamase-producing bacteria?
- Methodological Answer :
- β-lactamase inhibition assays : Use nitrocefin as a chromogenic substrate to measure enzyme activity in the presence/absence of the deuterated compound .
- Time-lapse microscopy : Monitor bacterial cell wall lysis in Pseudomonas aeruginosa biofilms treated with deuterated vs. non-deuterated forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
